Cas no 1467372-04-8 (1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one)

1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one structure
1467372-04-8 structure
商品名:1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one
CAS番号:1467372-04-8
MF:C12H11ClO2
メガワット:222.667542695999
CID:5744245
PubChem ID:65427628

1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one 化学的及び物理的性質

名前と識別子

    • 1467372-04-8
    • 1-(7-Chlorobenzofuran-2-yl)-2-methylpropan-1-one
    • CS-0273390
    • 1-(7-chloro-1-benzofuran-2-yl)-2-methylpropan-1-one
    • AKOS014763894
    • EN300-744903
    • 1-Propanone, 1-(7-chloro-2-benzofuranyl)-2-methyl-
    • 1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one
    • インチ: 1S/C12H11ClO2/c1-7(2)11(14)10-6-8-4-3-5-9(13)12(8)15-10/h3-7H,1-2H3
    • InChIKey: XJKVTFNTRNYVKL-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC2C=C(C(C(C)C)=O)OC=21

計算された属性

  • せいみつぶんしりょう: 222.0447573g/mol
  • どういたいしつりょう: 222.0447573g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 30.2Ų

1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-744903-0.25g
1-(7-chloro-1-benzofuran-2-yl)-2-methylpropan-1-one
1467372-04-8 95%
0.25g
$447.0 2024-05-23
Enamine
EN300-744903-5.0g
1-(7-chloro-1-benzofuran-2-yl)-2-methylpropan-1-one
1467372-04-8 95%
5.0g
$1406.0 2024-05-23
Enamine
EN300-744903-1.0g
1-(7-chloro-1-benzofuran-2-yl)-2-methylpropan-1-one
1467372-04-8 95%
1.0g
$485.0 2024-05-23
Enamine
EN300-744903-2.5g
1-(7-chloro-1-benzofuran-2-yl)-2-methylpropan-1-one
1467372-04-8 95%
2.5g
$949.0 2024-05-23
Enamine
EN300-744903-0.05g
1-(7-chloro-1-benzofuran-2-yl)-2-methylpropan-1-one
1467372-04-8 95%
0.05g
$407.0 2024-05-23
Enamine
EN300-744903-0.1g
1-(7-chloro-1-benzofuran-2-yl)-2-methylpropan-1-one
1467372-04-8 95%
0.1g
$427.0 2024-05-23
Enamine
EN300-744903-0.5g
1-(7-chloro-1-benzofuran-2-yl)-2-methylpropan-1-one
1467372-04-8 95%
0.5g
$465.0 2024-05-23
Enamine
EN300-744903-10.0g
1-(7-chloro-1-benzofuran-2-yl)-2-methylpropan-1-one
1467372-04-8 95%
10.0g
$2085.0 2024-05-23

1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one 関連文献

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1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-oneに関する追加情報

Introduction to 1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one (CAS No. 1467372-04-8)

1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one (CAS No. 1467372-04-8) is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of benzofuran derivatives, which are known for their unique electronic properties and potential applications in drug design and advanced materials. The molecule features a benzofuran ring substituted with a chlorine atom at the 7-position and a keto group at the 2-position, along with a methyl group attached to the carbonyl carbon. These structural features contribute to its intriguing chemical behavior and functional versatility.

The synthesis of 1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one involves a series of carefully designed organic reactions, including Friedel-Crafts acylation, nucleophilic substitution, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, aligning with the growing emphasis on green chemistry in modern synthetic practices. Researchers have also explored the use of microwave-assisted synthesis and continuous flow reactors to enhance reaction yields and reduce production times.

One of the most promising applications of this compound lies in its potential as a building block for drug development. The benzofuran core is a common structural motif in various bioactive molecules, including anticancer agents, anti-inflammatory drugs, and neuroprotective compounds. For instance, studies have shown that analogs of this compound exhibit significant antiproliferative activity against various cancer cell lines, suggesting its role in targeted therapies. Additionally, the presence of the chlorine substituent enhances the molecule's lipophilicity, which is crucial for its absorption and bioavailability in biological systems.

Recent research has also highlighted the importance of computational chemistry in understanding the properties of this compound. Advanced molecular modeling techniques have been employed to predict its electronic structure, reactivity, and interaction with biological targets. These insights have paved the way for rational drug design strategies, where subtle modifications to the molecule's structure can be made to optimize its pharmacokinetic properties.

In addition to its pharmacological applications, 1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one has shown potential in the field of materials science. Its aromaticity and conjugated system make it a candidate for use in organic semiconductors and optoelectronic devices. Researchers have explored its ability to form self-assembled monolayers and its compatibility with various nanotechnology platforms.

The environmental impact of this compound is another area of active investigation. Studies have been conducted to assess its biodegradability and toxicity profiles under different conditions. Preliminary results indicate that it exhibits moderate biodegradation rates under aerobic conditions, but further research is needed to fully understand its ecological footprint.

In conclusion, 1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one (CAS No. 1467372-04) is a multifaceted compound with a wide range of potential applications across diverse scientific disciplines. Its unique chemical structure, coupled with advancements in synthetic methodologies and computational tools, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to unravel its properties and capabilities, this compound is poised to make significant contributions to the advancement of science and technology.

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